![molecular formula C39H52O6 B533695 14-methoxy IG (isogarcinol)](/img/structure/B533695.png)
14-methoxy IG (isogarcinol)
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Overview
Description
LTK-14 is a selective inhibitor of histone acetyltransferase p300.
Scientific Research Applications
1. Potency as an Opioid Analgesic
14-Methoxymetopon, closely related to 14-methoxy isogarcinol, has been studied for its opioid analgesic properties. It's found to be significantly more potent than morphine, particularly in spinal or supraspinal administration. This compound is mu-opioid receptor selective, differing from traditional opioids like morphine in its pharmacological profile (King et al., 2003).
2. Interaction with DNA
Research on compounds structurally similar to 14-methoxy isogarcinol, such as estragole (1-allyl-4-methoxybenzene), demonstrates their interaction with DNA. For instance, 1′-Hydroxyestragole, a metabolite of estragole, forms nucleoside adducts in hepatic DNA, revealing potential interactions at the molecular level that may have implications for cancer research (Phillips et al., 1981).
3. Role in Apoptosis and Cell Adhesion
14-3-3 proteins, which include isoforms like 14-3-3sigma, play crucial roles in cell-cycle checkpoint control and apoptosis, important in cancer biology. For example, 14-3-3sigma is involved in the regulation of p53 in response to DNA damage and has been observed to suppress tumor growth in specific carcinomas (Yang et al., 2006).
4. Bioactive Compounds in Plants
The compound 14-Deoxyisogarcinol, a polyisoprenylated benzophenone, has been isolated from the fruits of Garcinia indica. This class of compounds is notable for various bioactive properties, including antioxidant and potential anti-cancer activities (Kaur et al., 2012).
5. Antitumor and Antiangiogenic Effects
2-Methoxyestradiol, a compound structurally similar to 14-methoxy isogarcinol, has been studied for its antitumor and antiangiogenic effects. It's been evaluated in clinical trials for the treatment of multiple cancer types. Novel analogues of this compound show promise as effective inhibitors of tumor cell proliferation (Tinley et al., 2003).
6. Immune Regulation and Anti-inflammatory Effects
Isogarcinol, extracted from Garcinia mangostana L., has shown significant immune regulation and anti-inflammatory effects, especially in the context of collagen-induced arthritis. This demonstrates its potential in the treatment of autoimmune diseases like rheumatoid arthritis (Fu et al., 2014).
properties
Molecular Formula |
C39H52O6 |
---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(1S,3S,9R,11R)-7-(3-hydroxy-4-methoxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-en-1-yl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione |
InChI |
InChI=1S/C39H52O6/c1-23(2)12-15-27-21-38-22-28(16-13-24(3)4)37(9,10)45-34(38)31(32(41)26-14-17-30(44-11)29(40)20-26)33(42)39(35(38)43,36(27,7)8)19-18-25(5)6/h12-14,17-18,20,27-28,40H,15-16,19,21-22H2,1-11H3/t27-,28+,38+,39+/m1/s1 |
InChI Key |
GEMUMPJYCDKSDU-OAKZDBKWSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)OC)O)(C)C)CC=C(C)C)C |
SMILES |
O=C1C(C(C2=CC=C(OC)C(O)=C2)=O)=C3OC(C)(C)[C@@H](C/C=C(C)\C)C[C@]43C[C@@H](C/C=C(C)\C)C(C)(C)[C@]1(C/C=C(C)\C)C4=O |
Canonical SMILES |
CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)OC)O)(C)C)CC=C(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LTK-14; LTK 14; LTK14. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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